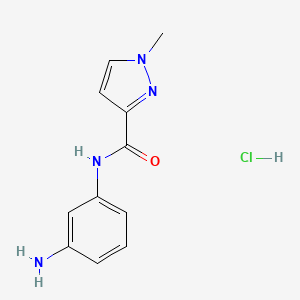![molecular formula C5H5N3S B2670500 2-[(Methylamino)(sulfanyl)methylene]malononitrile CAS No. 32827-61-5](/img/structure/B2670500.png)
2-[(Methylamino)(sulfanyl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Methylamino)(sulfanyl)methylene]malononitrile is a chemical compound with the molecular formula C5H5N3S . It is used in various chemical reactions and has several properties that make it an interesting compound for study .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C5H5N3S . The average mass of the molecule is 139.178 Da, and the monoisotopic mass is 139.020416 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it reacts with N-substituted hydrazinecarbothioamides to form various heterocyclic rings . The exact nature of these reactions can vary depending on the conditions and the other reactants involved .Scientific Research Applications
Structural and Computational Studies
The investigation into the structural and computational aspects of highly polar quinolin-2(1H)-ylidene derivatives, including compounds similar to "2-[(Methylamino)(sulfanyl)methylene]malononitrile," reveals their equilibrium preference for different tautomeric structures. These compounds exhibit strong conjugation between the quinoline fragment and electron-withdrawing substituents, contributing to their planarity and potential electronic applications (Nesterov et al., 2013).
Catalysis and Synthesis
In the realm of catalysis, "this compound" and its derivatives have been utilized in asymmetric Michael addition reactions. These reactions are crucial for constructing complex molecules with high enantioselectivity, demonstrating the compound's utility in synthetic organic chemistry (Inokuma et al., 2006).
Development of Antioxidant and Anticancer Agents
Research into the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, which are structurally related to "this compound," has highlighted their potential as potent antioxidant agents. This opens avenues for the development of novel therapeutic compounds (Vartale et al., 2016).
Applications in Dye Synthesis
The compound and its derivatives have been implicated in the synthesis of disperse dyes, showcasing their utility in materials science and industrial applications. The introduction of malononitrile into dye structures enhances color depth and fastness properties on polyester and nylon fabrics, indicating its significance in textile engineering (Lams et al., 2014).
Properties
IUPAC Name |
2-[methylamino(sulfanyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-8-5(9)4(2-6)3-7/h8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIOJPHZUIOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(C#N)C#N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2670422.png)




![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2670432.png)

![1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2670434.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2670435.png)
![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)

